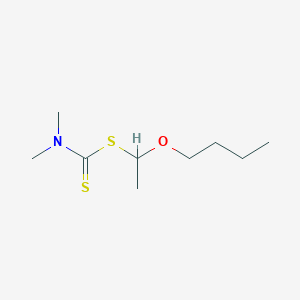
1-Butoxyethyl dimethylcarbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxyethyl dimethylcarbamodithioate is an organic compound belonging to the class of dithiocarbamates. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. The structure of this compound consists of a butoxyethyl group attached to a dimethylcarbamodithioate moiety, which imparts unique chemical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butoxyethyl dimethylcarbamodithioate typically involves the reaction of dimethylcarbamodithioic acid with 1-butoxyethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butoxyethyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Butoxyethyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its ability to inhibit certain enzymes.
Industry: It is utilized in the production of rubber and as a stabilizer in various industrial processes .
Mécanisme D'action
The mechanism of action of 1-Butoxyethyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The molecular pathways involved include disruption of cellular processes and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylcarbamodithioate: A simpler analog with similar chemical properties but lacking the butoxyethyl group.
Ethyl dimethylcarbamodithioate: Another analog with an ethyl group instead of a butoxyethyl group.
Uniqueness
1-Butoxyethyl dimethylcarbamodithioate is unique due to the presence of the butoxyethyl group, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
90780-27-1 |
|---|---|
Formule moléculaire |
C9H19NOS2 |
Poids moléculaire |
221.4 g/mol |
Nom IUPAC |
1-butoxyethyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H19NOS2/c1-5-6-7-11-8(2)13-9(12)10(3)4/h8H,5-7H2,1-4H3 |
Clé InChI |
BOURDXCHJHOGRD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)SC(=S)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


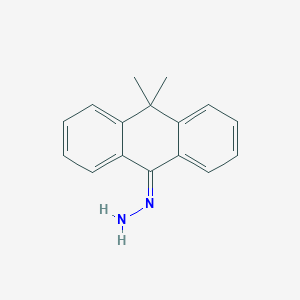
![Ethyl 4-[2-(acryloyloxy)acetamido]benzoate](/img/structure/B14358003.png)
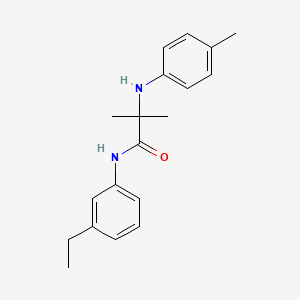
![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)
![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)
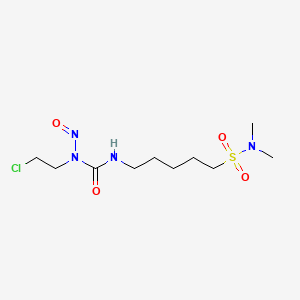
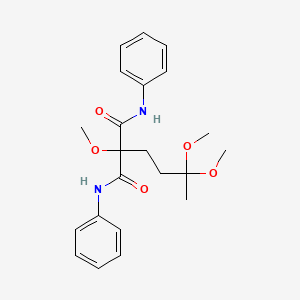
![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)
![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)
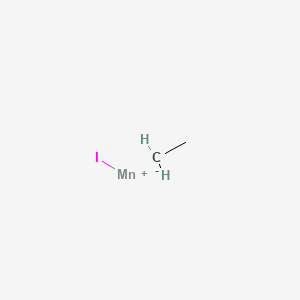
![Methyl 5-[(2-phenylhydrazinylidene)methyl]-2-propoxybenzoate](/img/structure/B14358063.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
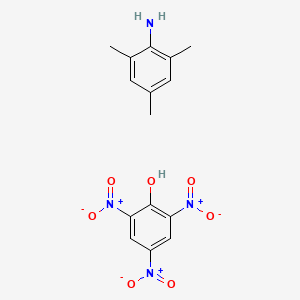
![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)
